6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound characterized by its unique combination of imidazole and thiazole rings. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. This compound has garnered attention in various fields of research due to its potential bioactive properties and applications in synthetic chemistry.
6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid falls under the category of heterocyclic compounds. It is specifically classified as an imidazo-thiazole derivative, which is significant in medicinal chemistry and organic synthesis.
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the following steps:
In industrial settings, continuous flow reactors can be employed to enhance the efficiency of the synthesis process. This method allows for better control over reaction conditions and minimizes the isolation of intermediate products .
The molecular structure of 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid features a fused ring system comprising both imidazole and thiazole components. The carboxylic acid group at the 3-position contributes to its reactivity and biological activity.
6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific biological targets. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking substrate access. This interaction may lead to various biological effects, including antimicrobial and anticancer activities .
Relevant data indicates that this compound can act as an irritant upon contact with skin or eyes .
6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid finds applications across various scientific fields:
This compound's diverse applications highlight its significance in both research and industrial contexts.
The imidazo[2,1-b][1,3]thiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by fusion between imidazole and thiazole rings. This bicyclic framework gained prominence in the 1980s with the discovery of its potent biological activities, particularly as antimicrobial and antitumor agents [6]. Historically, synthetic routes to this scaffold relied on classical condensation reactions between 2-aminothiazoles and α-haloketones – a methodology that remains fundamental to contemporary derivatization strategies. The versatility of this synthetic approach enabled systematic exploration of substitutions at the C-2, C-5, and C-6 positions, revealing profound influences on bioactivity profiles [6] [9].
A significant milestone emerged when researchers identified imidazo[2,1-b]thiazole derivatives with in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Compounds featuring p-substituted phenyl groups (especially p-tolyl or p-chlorophenyl) at the C-5 position and chloro-substituted benzimidazole moieties demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL – comparable to first-line therapeutics [2]. This breakthrough validated the scaffold's potential against recalcitrant infections and stimulated intensive structure-activity relationship (SAR) studies. Modern synthetic innovations include microwave-assisted multicomponent reactions and transition metal-catalyzed C–C coupling under solvent-free conditions, which improve regioselectivity and enable access to previously inaccessible derivatives [6].
Table 1: Key Therapeutic Applications of Imidazo[2,1-b]thiazole Derivatives
Biological Activity | Structural Features | Significant Compounds |
---|---|---|
Anti-tubercular | p-Substituted phenyl at C-5; Chloro-benzimidazole | 5c, 5d, 5l, 5p, 5r, 5z, 5aa [2] |
Anticancer (VEGFR-2 inhibition) | 6-Methyl substitution; Carboxylic acid/hydrazide at C-3/C-5; Isatin conjugates | N'-(1-butyl-2-oxoindolin-3-ylidene) derivative [10] |
Antibacterial | Nitro-group modification on benzimidazole; Halogenated aryl groups | 5i, 5w, 5ac [2] |
Antioxidant | Electron-donating groups (e.g., methoxy); Fused phenolic systems | Investigated derivatives [2] |
The scaffold's renaissance in oncology began with discoveries of derivatives exhibiting nanomolar inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) – a critical target in angiogenesis-dependent tumors. Notably, 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives conjugated to isatin hydrazones demonstrated dual mechanisms: direct kinase inhibition and apoptosis induction in breast cancer (MCF-7) cells [10]. These advances underscore the transition from antimicrobial-focused designs to targeted anticancer agents, positioning the imidazo[2,1-b]thiazole core as a versatile pharmacophore in precision therapeutics.
Regiochemical precision governs the pharmacological behavior of imidazo[2,1-b]thiazole derivatives. The positions of methyl and carboxylic acid substituents create distinct electronic and steric environments that modulate target interactions. Comparative analysis reveals that:
C-6 Methyl Positioning: Methyl substitution at the 6-position enhances lipophilicity and electron density across the fused ring system. Derivatives like 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS 1007874-71-6) demonstrate optimal cellular penetration, facilitating intracellular accumulation in tumor cells [10]. This positional preference was validated in MCF-7 cytotoxicity assays, where 6-methyl analogues exhibited IC~50~ values of 8.38–11.67 μM – comparable to sorafenib (7.55 μM). Molecular docking attributed this activity to hydrophobic contact between the methyl group and VEGFR-2's Leu1035 residue, while the carboxylic acid at C-5 formed critical hydrogen bonds with Asp1046 and Glu885 [10].
C-3 Carboxylic Acid Positioning: Isomeric 3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS 57332-95-3) displays divergent properties due to altered charge distribution [9]. The C-3 carboxylic acid group reduces basicity of the ring nitrogen, diminishing interactions with hinge regions in kinases. This positional isomer shows lower VEGFR-2 affinity than its C-5 carboxylic acid counterpart, with IC~50~ values increasing by >10-fold in enzymatic assays [3] [9]. Furthermore, crystallographic studies indicate that the C-3 carboxylic acid disrupts coplanarity between the imidazo[2,1-b]thiazole and attached pharmacophores, hindering optimal binding pocket occupancy [9].
Table 2: Influence of Substituent Position on Physicochemical and Biological Properties
Compound | Molecular Weight (g/mol) | CAS Registry No. | Key Biological Findings |
---|---|---|---|
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | 182.19 | 1007874-71-6 | IC~50~ = 0.33 μM against VEGFR-2; 27.07% G2/M arrest in MCF-7 cells [10] |
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | 182.20 | 1352896-93-5 | Limited bioactivity data; Predicted CCS: 135.1 Ų ([M+H]+) [3] [8] |
3-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | 182.20 | 57332-95-3 | Reduced VEGFR-2 affinity vs. C-5 isomer; Calculated density: 1.629 g/cm³ [9] |
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | 182.19 | Not specified | Commercial availability noted; No significant bioactivity reported |
The critical role of the carboxylic acid linker was demonstrated through strategic hydrazide and urea conjugations. In MCF-7 studies, hydrazide-linked derivatives (e.g., N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide) upregulated pro-apoptotic markers Bax (4.337-fold), caspase-8 (2.727-fold), caspase-9 (4.947-fold), and cytochrome C (2.420-fold), while downregulating anti-apoptotic Bcl-2 (0.359-fold) [10]. Conversely, urea-linked analogues showed attenuated effects, indicating the carbohydrazide's superiority in facilitating apoptosis via mitochondrial pathways. These findings establish an unambiguous regiochemical preference: Methyl at C-6 and carboxylic acid at C-5 maximize target complementarity, whereas alternative placements diminish therapeutic efficacy. This knowledge provides a rational blueprint for future anticancer agent development using this heterocyclic core.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: